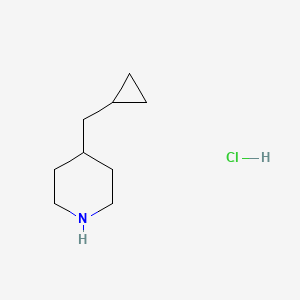![molecular formula C16H10ClFN4OS2 B2639029 5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1170139-63-5](/img/structure/B2639029.png)
5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The yield of the title compound was reported to be 58% .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The specific reactions and their mechanisms are not detailed in the available literature.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide”:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. The presence of the thiazole and pyrazole rings in its structure contributes to its ability to inhibit the growth of various bacteria and fungi. Research indicates that such compounds can disrupt microbial cell walls or interfere with essential microbial enzymes, making them effective against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound’s structure suggests it could be a promising candidate for anticancer research. The benzothiazole moiety is known for its cytotoxic properties, which can induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific cellular pathways .
Anti-inflammatory Effects
Research has indicated that compounds containing pyrazole and thiazole rings exhibit significant anti-inflammatory properties. This compound could potentially inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response . This makes it a candidate for developing new anti-inflammatory drugs.
Antioxidant Activity
The compound may also possess antioxidant properties due to its chemical structure. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases. The presence of the benzothiazole ring can help in scavenging free radicals, thereby reducing oxidative damage .
Neuroprotective Agents
Given the structural components of this compound, it could be explored for neuroprotective effects. Compounds with thiazole and pyrazole rings have been studied for their ability to protect neurons from damage caused by neurodegenerative diseases like Alzheimer’s and Parkinson’s . They may work by inhibiting neuroinflammation and oxidative stress in neural tissues.
Photodynamic Therapy
The compound may also be useful in photodynamic therapy (PDT) for treating cancers and other diseases. Compounds with similar structures have been used as photosensitizers that, upon activation by light, produce reactive oxygen species to kill targeted cells. This application leverages the compound’s ability to absorb light and generate cytotoxic species.
These applications highlight the diverse potential of “5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
Thiazoles: having diverse biological activities Therapeutic importance of synthetic thiophene Synthesis, structural characterization, antimicrobial and antifungal Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis : Thiazoles: having diverse biological activities : Therapeutic importance of synthetic thiophene : Synthesis, structural characterization, antimicrobial and antifungal
将来の方向性
The future directions for the research and development of thiazole derivatives like this compound could involve exploring their potential applications in various fields, such as medicinal chemistry, due to their diverse biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .
特性
IUPAC Name |
5-chloro-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4OS2/c1-8-7-13(19-15(23)11-5-6-12(17)24-11)22(21-8)16-20-14-9(18)3-2-4-10(14)25-16/h2-7H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIECXGJRCFCDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)

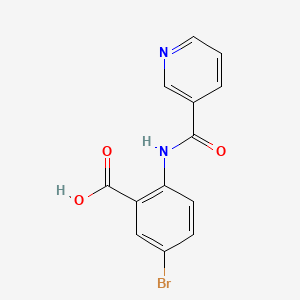
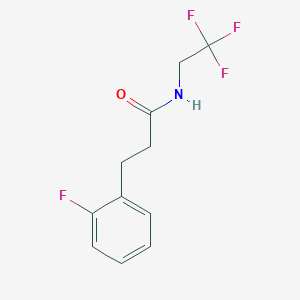
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)
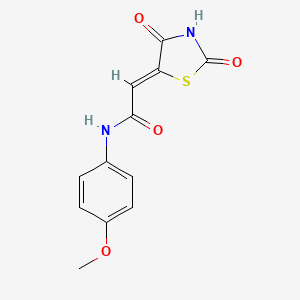
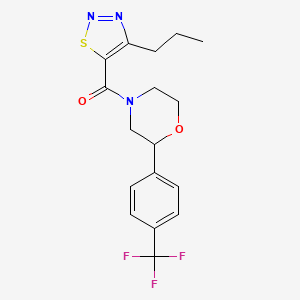

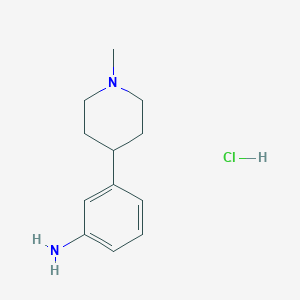
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)

